molecular formula C7H5ClF3NO2S B2613479 [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride CAS No. 2138017-49-7

[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride

Cat. No.: B2613479
CAS No.: 2138017-49-7
M. Wt: 259.63
InChI Key: DWNJWGAVQDTXSY-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride is a chemical building block of high interest in research and development, particularly for constructing novel active molecules. Its structure combines a pyridine ring with two powerful functional groups: a trifluoromethyl (CF3) group and a methanesulfonyl chloride moiety. The trifluoromethyl group is a privileged motif in medicinal and agrochemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . These properties have led to the incorporation of the trifluoromethyl group into over 20 approved agrochemicals and numerous FDA-approved pharmaceuticals . The methanesulfonyl chloride group is a highly reactive functional group that can be used to form sulfonamide linkages. Sulfonamides are a common feature in drugs and agrochemicals, contributing to biological activity through interactions with enzyme active sites . As an electrophilic reagent, this compound can be used to introduce the [2-(trifluoromethyl)pyridin-3-yl)]methanesulfonyl moiety onto nucleophiles such as amines, enabling the synthesis of various sulfonamide derivatives. This makes it a valuable intermediate for creating compound libraries for biological screening in drug discovery programs and for developing candidates in the agrochemical industry . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJWGAVQDTXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride can be achieved through several methods. One common approach involves the chlorination of a trifluoromethyl-substituted pyridine derivative. This process typically requires the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the reaction .

Industrial Production Methods: Industrial production of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride involves scaling up the laboratory synthesis methods. Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have shown that derivatives of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride exhibit promising anticancer properties. For instance, compounds synthesized from this sulfonyl chloride were evaluated against various cancer cell lines (PC3, K562, HeLa) and showed effective inhibition rates, although not as potent as established drugs like doxorubicin .
  • Antimicrobial Properties : The trifluoromethyl group in the compound enhances its lipophilicity and biological activity. Research indicates that derivatives can inhibit fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, showcasing potential as antifungal agents .

Agrochemical Applications

  • Insecticides : Compounds derived from [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride have been tested for insecticidal activity against pests like Mythimna separata. The results demonstrated moderate efficacy compared to commercial insecticides, indicating potential for development into agricultural products .
  • Herbicides : The compound's ability to modify biological pathways makes it a candidate for herbicide development. Its derivatives have been explored for selective herbicidal activity against specific weed species, contributing to sustainable agricultural practices .

Case Study 1: Anticancer Compound Development

A study synthesized a series of compounds based on [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride and evaluated their effects on cancer cell proliferation. The results indicated that certain derivatives significantly reduced cell viability in vitro, suggesting a pathway for future drug development targeting specific cancer types .

Case Study 2: Antifungal Efficacy

Another research effort focused on the antifungal properties of derivatives synthesized from this sulfonyl chloride. Compounds were tested against multiple fungal strains, revealing high inhibition rates comparable to existing antifungal agents. This study underscores the potential application of these compounds in agricultural settings .

Comparison with Similar Compounds

Pyridine-Based Sulfonyl/Sulfinyl Derivatives

Example Compound : 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester ()

  • Structural Differences : The compared compound contains a sulfinyl (-SO-) group instead of a sulfonyl chloride (-SO₂Cl), with a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine substituent.
  • Reactivity : The sulfinyl group (oxidation state +4) is less reactive than sulfonyl chloride (+6), limiting its utility in nucleophilic substitution reactions. The trifluoroethoxy group enhances lipophilicity compared to the trifluoromethyl group in the target compound.
  • Applications : Used in benzimidazole-based pharmaceuticals, highlighting the role of pyridine derivatives in drug design .

Trifluoromethanesulfonyl Chloride (TfCl)

Key Data () :

Property Trifluoromethanesulfonyl Chloride [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl Chloride (Inferred)
Molecular Formula CF₃SO₂Cl C₇H₅ClF₃NO₂S
Molecular Weight 168.52 g/mol ~259.63 g/mol
Boiling Point 29–32°C Likely higher (due to aromatic pyridine ring)
Density 1.583 g/mL Not reported
Reactivity Strong electrophile, good leaving group Enhanced resonance stabilization from pyridine may modulate reactivity
  • Electronic Effects : TfCl’s trifluoromethyl group is a stronger electron-withdrawing group than the pyridine-based substituent in the target compound, making TfCl more reactive in SN2 reactions.
  • Applications : TfCl is widely used in triflation reactions for preparing triflate esters, whereas the target compound’s pyridine ring may confer selectivity in medicinal chemistry applications .

Sulfonylurea Herbicides ()

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester

  • Structural Differences : These herbicides feature sulfonamide linkages to triazine or benzoate moieties instead of a pyridine ring.
  • Reactivity : The sulfonyl chloride in the target compound is more reactive than the sulfonamide groups in herbicides, enabling efficient conjugation with amines or alcohols.
  • Applications : Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s reactivity suggests utility as a precursor for agrochemical sulfonamides .

Pharmaceutical Intermediates with Trifluoromethylpyridine Moieties ()

Example Compound: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester ()

  • Structural Role : The 6-(trifluoromethyl)pyridin-3-yl group in this antiviral intermediate demonstrates the importance of trifluoromethylpyridine in enhancing metabolic stability and bioavailability.
  • Comparison : The target compound’s sulfonyl chloride group could facilitate covalent binding to biological targets, similar to how sulfonamides are used in drug discovery .

Biological Activity

[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride is a sulfonyl chloride derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the trifluoromethyl group on the pyridine ring, enhances its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6ClF3N2O2S
  • Molecular Weight : 256.65 g/mol
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a methanesulfonyl chloride moiety, which contributes to its reactivity.

Biological Activity Overview

[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonyl chlorides exhibit significant antimicrobial properties. For instance:

  • Mechanism : The antimicrobial activity is often attributed to the ability of sulfonyl chlorides to form covalent bonds with nucleophilic sites on microbial enzymes or proteins, disrupting their function.
  • Case Study : A study reported that derivatives of sulfonyl chlorides showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µM
Compound BE. coli20 µM

Anticancer Activity

The potential of [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride in cancer therapy has also been explored:

  • Mechanism : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
  • Research Findings : A study indicated that similar pyridine derivatives exhibited cytotoxic effects in various cancer cell lines, suggesting that [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride could have comparable effects .
Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)15
MCF7 (breast cancer)25

Enzyme Inhibition

Sulfonyl chlorides are known for their ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamide derivatives can inhibit carbonic anhydrase IX, which is implicated in tumor growth and metastasis. This suggests that [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride may similarly impact enzyme activity .
EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IXCompetitive30

Q & A

Q. What are the recommended synthetic routes for [2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride, and how can reaction conditions be optimized for higher yields?

The primary synthesis involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperatures (typically 0–5°C) to minimize side reactions. Optimization includes incremental addition of chlorosulfonic acid to avoid exothermic decomposition and using inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is moisture-sensitive and prone to hydrolysis. Store in anhydrous solvents (e.g., THF, DCM) under inert gas (argon) at –20°C in sealed, flame-resistant containers. Avoid prolonged exposure to light, as UV radiation can degrade the sulfonyl chloride group .

Q. What standard analytical techniques are used to confirm its structural integrity and purity?

  • LCMS : Monitor molecular ion peaks (e.g., m/z 245.61 [M+H]+) and retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
  • NMR : Key signals include δ 8.6–9.1 ppm (pyridine protons) and δ 4.5–5.0 ppm (sulfonyl chloride group) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the steric and electronic profile of the pyridine ring influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group at the 2-position enhances electrophilicity at the sulfonyl chloride moiety, favoring SN2 mechanisms. However, steric hindrance from the pyridine ring can reduce reactivity with bulky nucleophiles (e.g., tert-butanol). Computational studies (DFT) suggest that polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields in amidation reactions .

Q. What strategies resolve contradictions in reported biological activity data for its derivatives?

Discrepancies in anti-proliferative activity (e.g., IC50 variations across cancer cell lines) often arise from differences in derivative functionalization. For example:

Derivative ModificationIC50 (μM)Cell Line
N-Sulfonamide1.2HeLa
N-Acylated>50MCF-7
Systematic structure-activity relationship (SAR) studies, paired with molecular docking (e.g., targeting EGFR), clarify selectivity trends .

Q. How can researchers mitigate competing side reactions during multi-step syntheses involving this compound?

Common side reactions include sulfonate ester formation (via alcohol impurities) and hydrolysis. Mitigation strategies:

  • Pre-activation : Convert alcohols to silyl ethers before sulfonylation.
  • Low-Temperature Quenching : Use ice-cold NaHCO3 to neutralize excess chlorosulfonic acid.
  • In situ Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in 1:3 EtOAc/hexane) to halt reactions at >90% conversion .

Q. What are the key differences in reactivity between this compound and structurally similar sulfonyl chlorides (e.g., 2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride)?

The pyridine ring in [2-(trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride offers greater π-stacking potential in drug design compared to pyrimidine analogs. Reactivity comparisons:

PropertyPyridine DerivativePyrimidine Derivative
Hydrolysis Rate (t1/2)2.5 h (pH 7.4)0.8 h (pH 7.4)
Electrophilicity (DFT)HigherLower
These differences guide solvent selection (e.g., THF for slower reactions) and nucleophile pairing .

Methodological Guidance

Q. What purification techniques are most effective for isolating sulfonamide derivatives synthesized from this compound?

  • Recrystallization : Use ethanol/water (7:3) for high-melting-point derivatives.
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients resolve polar byproducts (e.g., sulfonic acids) .

Q. How can kinetic studies be designed to assess its reactivity in aqueous vs. non-aqueous environments?

Conduct pseudo-first-order experiments with excess nucleophile (e.g., aniline) in:

  • Aqueous : Phosphate buffer (pH 7.4) with 10% DMSO.
  • Non-aqueous : DMF with 4Å molecular sieves. Monitor sulfonamide formation via UV-Vis at 270 nm (ε = 12,500 M⁻¹cm⁻¹) .

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